Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane
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Overview
Description
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane is a complex organosilicon compound It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane typically involves the reaction of an epoxide with a silane compound. One common method involves the reaction of glycidol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to substitute the trimethylsilyl group.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the compound.
Substituted Silanes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the synthesis of silane-based drugs.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane involves the interaction of its functional groups with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The trimethylsilyl group can stabilize these intermediates, facilitating further reactions. The compound can also form stable complexes with metal ions, which can enhance its reactivity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Similar structure but with a trimethoxy group instead of a trimethylsilyl group.
Methoxy(dimethyl)[3-(2-oxiranylmethoxy)propyl]silane: Similar structure but with dimethyl groups instead of trimethylsilyl groups.
Uniqueness
Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane is unique due to the presence of both an oxirane ring and a trimethylsilyl group. This combination of functional groups provides the compound with unique reactivity and stability, making it valuable for various applications in organic synthesis and materials science.
Properties
CAS No. |
68440-71-1 |
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Molecular Formula |
C13H30O4Si2 |
Molecular Weight |
306.54 g/mol |
IUPAC Name |
methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H30O4Si2/c1-14-19(5,17-18(2,3)4)11-7-10-15-9-6-8-13-12-16-13/h13H,6-12H2,1-5H3 |
InChI Key |
OUVRKJFVRKJOBP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCOCCCC1CO1)O[Si](C)(C)C |
Related CAS |
68440-71-1 |
Origin of Product |
United States |
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